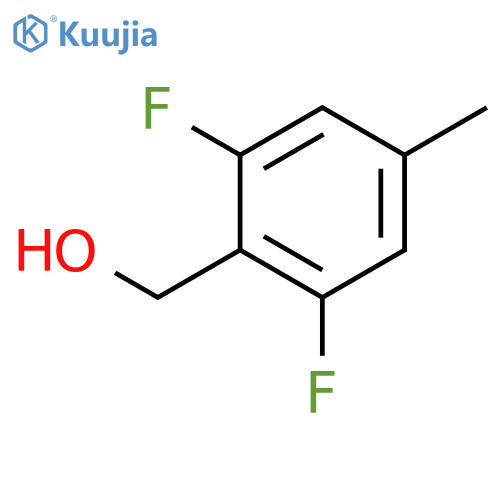

Cas no 252004-32-3 ((2,6-Difluoro-4-methyl-phenyl)-methanol)

252004-32-3 structure

商品名:(2,6-Difluoro-4-methyl-phenyl)-methanol

(2,6-Difluoro-4-methyl-phenyl)-methanol 化学的及び物理的性質

名前と識別子

-

- (2,6-Difluoro-4-methylphenyl)methanol

- Benzenemethanol,2,6-difluoro-4-methyl-

- AG-E-76512

- AK119989

- CTK4F5184

- KB-205726

- MolPort-004-782-207

- SureCN3090749

- SCHEMBL3090749

- Benzenemethanol, 2,6-difluoro-4-methyl- (9CI)

- 252004-32-3

- (2, 6-difluoro-4-methylphenyl)methanol

- DTXSID20595029

- Benzenemethanol, 2,6-difluoro-4-methyl-

- EN300-696925

- CS-0280360

- MFCD11847294

- (2,6-Difluoro-4-methylphenyl) methanol

- DB-344545

- (2,6-Difluoro-4-methyl-phenyl)-methanol

-

- MDL: MFCD11847294

- インチ: InChI=1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3

- InChIKey: ZBGPVZIUOBZFOK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(CO)C(=C1)F)F

計算された属性

- せいみつぶんしりょう: 158.05434

- どういたいしつりょう: 158.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 20.23

- LogP: 1.76550

(2,6-Difluoro-4-methyl-phenyl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696925-2.5g |

(2,6-difluoro-4-methylphenyl)methanol |

252004-32-3 | 95% | 2.5g |

$1428.0 | 2023-03-10 | |

| Enamine | EN300-696925-0.1g |

(2,6-difluoro-4-methylphenyl)methanol |

252004-32-3 | 95% | 0.1g |

$252.0 | 2023-03-10 | |

| Alichem | A010010158-500mg |

2,6-Difluoro-4-methylbenzyl alcohol |

252004-32-3 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| TRC | D562400-10mg |

(2,6-Difluoro-4-methyl-phenyl)-methanol |

252004-32-3 | 10mg |

45.00 | 2021-08-14 | ||

| TRC | D562400-50mg |

(2,6-Difluoro-4-methyl-phenyl)-methanol |

252004-32-3 | 50mg |

175.00 | 2021-08-14 | ||

| Alichem | A010010158-1g |

2,6-Difluoro-4-methylbenzyl alcohol |

252004-32-3 | 95% | 1g |

$1030.00 | 2023-09-02 | |

| Enamine | EN300-696925-5.0g |

(2,6-difluoro-4-methylphenyl)methanol |

252004-32-3 | 95% | 5.0g |

$2110.0 | 2023-03-10 | |

| Alichem | A010010158-5g |

2,6-Difluoro-4-methylbenzyl alcohol |

252004-32-3 | 95% | 5g |

$2010.00 | 2023-09-02 | |

| 1PlusChem | 1P002RC7-50mg |

Benzenemethanol, 2,6-difluoro-4-methyl- |

252004-32-3 | 95% | 50mg |

$262.00 | 2024-05-20 | |

| 1PlusChem | 1P002RC7-5g |

Benzenemethanol, 2,6-difluoro-4-methyl- |

252004-32-3 | 95% | 5g |

$2670.00 | 2024-05-20 |

(2,6-Difluoro-4-methyl-phenyl)-methanol 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

252004-32-3 ((2,6-Difluoro-4-methyl-phenyl)-methanol) 関連製品

- 19064-18-7(2,6-Difluorobenzyl alcohol)

- 67640-33-9(2,3,5-Trifluorobenzyl Alcohol)

- 75853-18-8(2,3-Difluorobenzyl alcohol)

- 75853-20-2((2,5-difluorophenyl)methanol)

- 56456-47-4((2,4-difluorophenyl)methanol)

- 4084-38-2(2,3,5,6-Tetrafluorobenzyl alcohol)

- 53072-18-7(2,3,4,5-Tetrafluorobenzyl alcohol)

- 144284-25-3(2,4,5-Trifluorobenzyl alcohol)

- 440-60-8((Hydroxymethyl)pentafluorobenzene)

- 446-51-5(2-Fluorobenzyl Alcohol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:252004-32-3)(2,6-Difluoro-4-methyl-phenyl)-methanol

清らかである:99%

はかる:1g

価格 ($):1123